Cas no 2648940-33-2 (4-Fluoromethanesulfonylbenzene-1-sulfonyl fluoride)
4-Fluoromethanesulfonylbenzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2648940-33-2
- EN300-26625023
- 4-fluoromethanesulfonylbenzene-1-sulfonyl fluoride
- 4-Fluoromethanesulfonylbenzene-1-sulfonyl fluoride
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- Inchi: 1S/C7H6F2O4S2/c8-5-14(10,11)6-1-3-7(4-2-6)15(9,12)13/h1-4H,5H2
- InChI Key: MXWKIFGFJAVVHI-UHFFFAOYSA-N
- SMILES: S(CF)(C1C=CC(=CC=1)S(=O)(=O)F)(=O)=O
Computed Properties
- Exact Mass: 255.96755734g/mol
- Monoisotopic Mass: 255.96755734g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 85Ų
4-Fluoromethanesulfonylbenzene-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26625023-0.05g |
4-fluoromethanesulfonylbenzene-1-sulfonyl fluoride |
2648940-33-2 | 95.0% | 0.05g |
$1200.0 | 2025-03-20 | |
| Enamine | EN300-26625023-0.1g |
4-fluoromethanesulfonylbenzene-1-sulfonyl fluoride |
2648940-33-2 | 95.0% | 0.1g |
$1257.0 | 2025-03-20 | |
| Enamine | EN300-26625023-0.25g |
4-fluoromethanesulfonylbenzene-1-sulfonyl fluoride |
2648940-33-2 | 95.0% | 0.25g |
$1315.0 | 2025-03-20 | |
| Enamine | EN300-26625023-0.5g |
4-fluoromethanesulfonylbenzene-1-sulfonyl fluoride |
2648940-33-2 | 95.0% | 0.5g |
$1372.0 | 2025-03-20 | |
| Enamine | EN300-26625023-1.0g |
4-fluoromethanesulfonylbenzene-1-sulfonyl fluoride |
2648940-33-2 | 95.0% | 1.0g |
$1429.0 | 2025-03-20 | |
| Enamine | EN300-26625023-2.5g |
4-fluoromethanesulfonylbenzene-1-sulfonyl fluoride |
2648940-33-2 | 95.0% | 2.5g |
$2800.0 | 2025-03-20 | |
| Enamine | EN300-26625023-5.0g |
4-fluoromethanesulfonylbenzene-1-sulfonyl fluoride |
2648940-33-2 | 95.0% | 5.0g |
$4143.0 | 2025-03-20 | |
| Enamine | EN300-26625023-10.0g |
4-fluoromethanesulfonylbenzene-1-sulfonyl fluoride |
2648940-33-2 | 95.0% | 10.0g |
$6144.0 | 2025-03-20 |
4-Fluoromethanesulfonylbenzene-1-sulfonyl fluoride Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 4-Fluoromethanesulfonylbenzene-1-sulfonyl fluoride
4-Fluoromethanesulfonylbenzene-1-sulfonyl Fluoride: A Comprehensive Overview
The compound with CAS No. 2648940-33-2, commonly referred to as 4-Fluoromethanesulfonylbenzene-1-sulfonyl Fluoride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a sulfonyl fluoride group with a fluorinated aromatic ring. The presence of the sulfonyl fluoride group imparts distinctive chemical reactivity, making it a valuable precursor in the synthesis of various functional materials and pharmaceutical agents.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 4-Fluoromethanesulfonylbenzene-1-sulfonyl Fluoride. Researchers have explored various routes, including nucleophilic aromatic substitution and coupling reactions, to optimize its synthesis. These studies have not only improved the yield and purity of the compound but also provided deeper insights into its electronic properties. For instance, computational studies have revealed that the fluorine substituent on the aromatic ring significantly influences the electron distribution, enhancing the reactivity of the sulfonyl fluoride group.
The applications of 4-Fluoromethanesulfonylbenzene-1-sulfonyl Fluoride are diverse and expanding rapidly. In materials science, it has been utilized as a building block for constructing advanced polymers and coatings with tailored properties. Its ability to undergo nucleophilic substitution reactions makes it an ideal candidate for synthesizing sulfonamides, which are widely used in pharmaceuticals and agrochemicals. Furthermore, recent studies have highlighted its potential as a catalyst in organic transformations, particularly in asymmetric synthesis.
In terms of physical properties, 4-Fluoromethanesulfonylbenzene-1-sulfonyl Fluoride exhibits a high melting point and excellent thermal stability, attributes that make it suitable for high-temperature applications. Its solubility in common organic solvents facilitates its use in solution-phase reactions, further enhancing its versatility in synthetic chemistry. The compound's spectroscopic data, including UV-vis and NMR spectra, have been extensively studied to elucidate its electronic structure and molecular interactions.
From an environmental perspective, understanding the degradation pathways of 4-Fluoromethanesulfonylbenzene-1-sulfonyl Fluoride is crucial for assessing its ecological impact. Recent research has demonstrated that under specific conditions, such as hydrolysis or photolysis, the compound undergoes transformations that reduce its persistence in the environment. These findings are particularly relevant for industries engaged in large-scale production or application of this compound.
Looking ahead, the continued exploration of 4-Fluoromethanesulfonylbenzene-1-sulfonyl Fluoride is expected to uncover new avenues for its utilization. Collaborative efforts between chemists and material scientists are likely to yield innovative materials with unprecedented functionalities. Additionally, advancements in green chemistry will play a pivotal role in developing sustainable synthesis routes for this compound, ensuring its long-term viability in various industrial applications.
In summary, 4-Fluoromethanesulfonylbenzene-1-sulfonyl Fluoride stands as a testament to the ingenuity of modern chemical synthesis and its potential to drive innovation across multiple disciplines. As research progresses, this compound will undoubtedly continue to be a focal point for scientists seeking to unlock new possibilities in chemical engineering and beyond.
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